molecular formula C11H18N2 B6186914 [(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine CAS No. 1998135-56-0

[(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine

Cat. No. B6186914
CAS RN: 1998135-56-0
M. Wt: 178.3
InChI Key:
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Description

“[(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine” is a compound that belongs to the class of organic compounds known as amines . Amines are formally derivatives of ammonia (NH3), wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . This compound is available for pharmaceutical testing .


Synthesis Analysis

The synthesis of amines like “this compound” can be achieved through various methods. One common method is the Mannich reaction, which involves the condensation of an enolizable carbonyl compound with a nonenolizable aldehyde and ammonia or a primary or secondary amine . Another method is the reductive amination of aldehydes or ketones . The specific synthesis process for this compound may vary depending on the specific conditions and reactants used.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a nitrogen atom with two methyl substituents and one hydrogen . The molecule also contains a phenyl group and a propyl group attached to the nitrogen atom. The exact structure can be determined using various spectroscopic techniques.


Chemical Reactions Analysis

Amines, including “this compound”, can undergo a variety of chemical reactions. They can react with acids to form salts . They can also undergo nucleophilic addition reactions with carbonyl compounds to form imines . The specific reactions that this compound undergoes would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary widely. In general, amines have boiling points that are higher than those of comparable hydrocarbons, due to the presence of intermolecular hydrogen bonding . They are also soluble in water and have a characteristic fishy odor . The specific physical and chemical properties of “this compound” would need to be determined experimentally.

Safety and Hazards

The safety and hazards associated with amines depend on their specific structure and properties. For example, dimethylamine is classified as an extremely flammable gas and can cause skin and eye irritation, among other hazards . It’s important to handle “[(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine” with appropriate safety measures, including wearing protective equipment and working in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzaldehyde", "2-Phenylacetonitrile", "Methylamine", "Formaldehyde", "Hydrochloric acid", "Sodium hydroxide", "Sodium cyanide", "Sodium borohydride", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and 2-phenylacetonitrile in the presence of sodium hydroxide to form 2-phenyl-2-[(phenylamino)methylene]acetonitrile.", "Step 2: Reduction of 2-phenyl-2-[(phenylamino)methylene]acetonitrile with sodium borohydride in the presence of acetic acid to form (2R)-1-amino-3-phenylpropan-2-ol.", "Step 3: Protection of the hydroxyl group in (2R)-1-amino-3-phenylpropan-2-ol with formaldehyde and hydrogen chloride to form (2R)-1-chloro-3-phenylpropan-2-ol.", "Step 4: Conversion of (2R)-1-chloro-3-phenylpropan-2-ol to (2R)-1-bromo-3-phenylpropan-2-ol through a substitution reaction with sodium bromide and hydrochloric acid.", "Step 5: Conversion of (2R)-1-bromo-3-phenylpropan-2-ol to [(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine through a reductive amination reaction with methylamine and hydrogen gas in the presence of palladium on carbon as a catalyst." ] }

CAS RN

1998135-56-0

Molecular Formula

C11H18N2

Molecular Weight

178.3

Purity

95

Origin of Product

United States

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